molecular formula C12H15N3O B13869077 4-Methoxy-3-(piperazin-1-yl)benzonitrile

4-Methoxy-3-(piperazin-1-yl)benzonitrile

Katalognummer: B13869077
Molekulargewicht: 217.27 g/mol
InChI-Schlüssel: FGXAOQFRWBVXQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-3-(piperazin-1-yl)benzonitrile is an organic compound with the molecular formula C12H15N3O It is a derivative of benzonitrile, featuring a methoxy group at the 4-position and a piperazine ring at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(piperazin-1-yl)benzonitrile typically involves the reaction of 4-methoxybenzonitrile with piperazine under specific conditions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-3-(piperazin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenated compounds or other electrophiles can react with the piperazine ring in the presence of a base.

Major Products Formed

    Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: 4-Methoxy-3-(piperazin-1-yl)benzylamine.

    Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-3-(piperazin-1-yl)benzonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Methoxy-3-(piperazin-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxybenzonitrile: Lacks the piperazine ring, making it less versatile in terms of chemical reactivity.

    3-(Piperazin-1-yl)benzonitrile: Lacks the methoxy group, which can affect its solubility and reactivity.

    4-(3-Methoxybenzoyl)piperazin-1-yl]benzonitrile: A more complex derivative with additional functional groups.

Uniqueness

4-Methoxy-3-(piperazin-1-yl)benzonitrile is unique due to the presence of both a methoxy group and a piperazine ring, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Eigenschaften

Molekularformel

C12H15N3O

Molekulargewicht

217.27 g/mol

IUPAC-Name

4-methoxy-3-piperazin-1-ylbenzonitrile

InChI

InChI=1S/C12H15N3O/c1-16-12-3-2-10(9-13)8-11(12)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3

InChI-Schlüssel

FGXAOQFRWBVXQC-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C#N)N2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.